1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic organic compound containing tetrazole and piperazine functional groups. It is notable for its dual incorporation of fluorophenyl groups. Compounds like this one often demonstrate interesting pharmacological properties due to the combination of these functional groups.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDECPEYIUQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be achieved via multi-step synthetic procedures:
Tetrazole Formation: : The initial step involves synthesizing the tetrazole ring, which can be done through cyclization reactions involving azide and nitrile.
Formation of Piperazine Derivative: : The second step involves the sulfonylation of piperazine, often through a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Scaling up these methods for industrial production requires optimizations to improve yield and reduce costs:
Continuous Flow Chemistry: : For large-scale synthesis, continuous flow reactors can enhance the reaction's efficiency and safety.
Green Chemistry Approaches: : Utilizing less toxic solvents and recyclable catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo several types of reactions including:
Substitution: : The fluorine atoms in the phenyl groups can participate in nucleophilic aromatic substitution.
Redox Reactions: : Reduction of the tetrazole ring can lead to the formation of a variety of ring-opened products.
Hydrolysis: : The sulfonyl group is susceptible to hydrolysis under basic conditions, leading to desulfonylated derivatives.
Common Reagents and Conditions Used
Nucleophilic Agents: : Such as hydrazine for substitution reactions.
Reductants: : Like sodium borohydride for reduction reactions.
Basic Conditions: : Sodium hydroxide for hydrolysis reactions.
Scientific Research Applications
This compound's unique structure makes it valuable in various scientific research areas:
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : Used in studying enzyme inhibitors, given the tetrazole moiety's known interactions with biological systems.
Industry: : Utilized in material science for creating novel polymers and materials due to its multifunctional group chemistry.
Mechanism of Action
The exact mechanism of action can vary based on its application:
Pharmacology: : It may act as an enzyme inhibitor by binding to active sites or allosteric sites, affecting biochemical pathways.
Molecular Targets and Pathways: : Targets specific proteins and enzymes, disrupting their normal functions which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-1H-tetrazole: : Shares the tetrazole ring but lacks the piperazine structure.
4-(4-Fluorophenyl)sulfonylmorpholine: : Contains the sulfonyl group and a similar ring system but morpholine instead of piperazine.
Uniqueness
Dual Functional Groups: : The presence of both tetrazole and sulfonyl piperazine moieties offers a unique combination of chemical reactivity and biological activity, setting it apart from simpler analogs.
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Biological Activity
The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on current research findings.
Chemical Structure and Synthesis
The compound features a tetrazole ring , a fluorophenyl group , and a piperazine sulfonamide moiety , which contribute to its biological activity. The synthesis typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form the tetrazole ring, followed by cyclization and subsequent reactions with piperazine derivatives under specific conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The tetrazole ring and fluorophenyl group can modulate enzyme activity or receptor binding, potentially influencing pathways involved in disease processes. The sulfonamide moiety may enhance binding affinity to target proteins, further contributing to its pharmacological effects .
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains, indicating potential for development as antibiotics .
- Antitumor Properties : Research has indicated that related piperazine compounds possess cytotoxic effects against cancer cell lines. The presence of specific functional groups, such as the sulfonamide and tetrazole rings, is crucial for their antitumor activity .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the cytotoxic effects of structurally similar piperazine compounds on various cancer cell lines, it was found that compounds with a fluorophenyl group exhibited IC50 values significantly lower than standard chemotherapy drugs like doxorubicin. This suggests that the compound could be a candidate for further development in cancer therapy .
Q & A
Q. How can researchers optimize the synthetic yield of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine?
To enhance synthetic efficiency, multi-step protocols involving regioselective substitutions and catalytic systems are critical. For example, analogous fluorinated piperazine-tetrazole hybrids (e.g., triazole thione derivatives) are synthesized via condensation reactions using CuSO₄·5H₂O and sodium ascorbate as catalysts under click chemistry conditions, achieving yields >75% . Key parameters include:
- Temperature control : Maintain 25–30°C to avoid side reactions.
- Solvent selection : Use a 1:2 ratio of H₂O:DCM for phase separation and improved purity .
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) ensures minimal impurities .
Q. What analytical techniques are recommended for structural confirmation of this compound?
Combined spectroscopic and crystallographic methods are essential:
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–S–O bond geometry in sulfonyl groups) with <0.043 Å precision .
- NMR spectroscopy : ¹⁹F NMR identifies fluorophenyl substituents (δ ≈ -115 ppm for para-fluorine), while ¹H NMR confirms piperazine proton environments (δ 2.5–3.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 486.4 for [M+H]⁺) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for fluorinated piperazines) .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tetrazole moiety .
- Humidity control : Use desiccants to avoid hydrolysis of the sulfonyl group .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase isoforms (hCA I/II) to evaluate IC₅₀ values .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with biological targets (e.g., receptors or enzymes) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., hCA II), focusing on sulfonyl and fluorophenyl interactions .
- Kinetic assays : Measure kcat/KM ratios to determine inhibition mechanisms (competitive vs. non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
Q. What computational strategies improve the design of derivatives with enhanced potency?
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD simulations : Simulate solvation effects and protein-ligand stability over 100 ns trajectories using GROMACS .
- QSAR models : Train regression models on IC₅₀ data to prioritize substituents (e.g., meta-fluoro vs. para-fluoro) .
Q. How should researchers address contradictory data in biological or physicochemical studies?
- Replication : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) to confirm reproducibility .
- Cross-validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Meta-analysis : Aggregate data from analogous compounds (e.g., 1-(2-fluorobenzyl)piperazine derivatives) to identify trends .
Q. What formulation strategies mitigate poor aqueous solubility for in vivo studies?
- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation to enhance bioavailability .
- Salt formation : Synthesize hydrochloride salts (e.g., via HCl gas treatment) to improve solubility >5 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
